Nortadalafil

Übersicht

Beschreibung

Nortadalafil, auch bekannt als Demethyl-Tadalafil, ist ein Phosphodiesterase-Typ-5-(PDE5)-Inhibitor. Es ist ein Derivat von Tadalafil, das weit verbreitet zur Behandlung von Erektionsstörungen (ED) und pulmonaler arterieller Hypertonie (PAH) eingesetzt wird. This compound teilt ähnliche pharmakologische Eigenschaften mit Tadalafil, weist aber unterschiedliche strukturelle Unterschiede auf, die zu seinen einzigartigen Eigenschaften beitragen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet die Demethylierung von Tadalafil. Der Prozess umfasst typischerweise die folgenden Schritte:

Ausgangsmaterial: Tadalafil wird als Ausgangsmaterial verwendet.

Demethylierung: Die Demethylierungsreaktion wird unter kontrollierten Bedingungen mit Reagenzien wie Bortribromid (BBr3) oder anderen Demethylierungsmitteln durchgeführt.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:

Bulk-Synthese: Große Mengen an Tadalafil werden mit industrietauglichen Reagenzien einer Demethylierung unterzogen.

Optimierung: Die Reaktionsbedingungen werden auf maximale Ausbeute und Reinheit optimiert.

Qualitätskontrolle: Das Endprodukt wird einer strengen Qualitätskontrolle unterzogen, um sicherzustellen, dass es den Industriestandards entspricht.

Wissenschaftliche Forschungsanwendungen

Nortadalafil has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the study of PDE5 inhibitors.

Biology: Investigated for its effects on cellular signaling pathways and enzyme inhibition.

Medicine: Explored for potential therapeutic applications beyond ED and PAH, such as in cardiovascular diseases.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems

Wirkmechanismus

Target of Action

Nortadalafil, also known as demethyl Tadalafil , is a phosphodiesterase-5 (PDE5) inhibitor . PDE5 is the primary target of this compound . This enzyme plays a crucial role in the regulation of intracellular concentrations of cyclic guanosine monophosphate (cGMP), which is involved in smooth muscle relaxation .

Mode of Action

This compound interacts with its target, PDE5, by inhibiting its activity . This inhibition prevents the breakdown of cGMP, leading to an increase in cGMP levels . Elevated cGMP levels result in smooth muscle relaxation, particularly in the corpus cavernosum of the penis, thereby enhancing erectile function .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the nitric oxide (NO)-cGMP pathway . During sexual stimulation, NO is released, which triggers the production of cGMP. The cGMP then induces smooth muscle relaxation, allowing for increased blood flow and erection. By inhibiting PDE5, this compound prolongs the action of cGMP, thereby enhancing and sustaining the erectile response .

Pharmacokinetics

Tadalafil is known for its long half-life and is typically taken orally . It’s absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the feces and urine

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the relaxation of smooth muscle cells in the corpus cavernosum of the penis This relaxation allows for increased blood flow, facilitating penile erection

Action Environment

Environmental factors can influence the action, efficacy, and stability of pharmaceutical compounds, including this compound. Factors such as temperature, pH, and light exposure can affect the stability of the compound . Additionally, individual factors like age, genetics, health status, and concomitant use of other medications can influence the compound’s efficacy and potential side effects . Environmental contaminants, known as endocrine-disrupting chemicals (EDCs), can also interact with pharmaceuticals, potentially altering their effects .

Biochemische Analyse

Biochemical Properties

Nortadalafil is a PDE5 inhibitor . PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in vasodilation and smooth muscle relaxation . By inhibiting PDE5, this compound increases the levels of cGMP, leading to enhanced vasodilation and smooth muscle relaxation .

Cellular Effects

The primary cellular effect of this compound is the relaxation of smooth muscle cells . This is achieved by increasing the levels of cGMP, which in turn activates protein kinase G (PKG). PKG phosphorylates several target proteins, leading to a decrease in intracellular calcium levels and relaxation of smooth muscle cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the PDE5 enzyme and inhibiting its activity . This inhibition prevents the degradation of cGMP, leading to an increase in cGMP levels. The elevated cGMP levels activate PKG, which then phosphorylates various proteins, leading to smooth muscle relaxation .

Temporal Effects in Laboratory Settings

It is known that the effects of this compound, like other PDE5 inhibitors, are not immediate and may take up to 30 minutes to 2 hours to manifest .

Metabolic Pathways

This compound, as a PDE5 inhibitor, is involved in the cGMP pathway . It inhibits the PDE5 enzyme, preventing the degradation of cGMP . This leads to an increase in cGMP levels, which then activates PKG, leading to the phosphorylation of various proteins and ultimately resulting in smooth muscle relaxation .

Transport and Distribution

It is known that PDE5 inhibitors are distributed throughout the body after oral administration .

Subcellular Localization

The subcellular localization of this compound is not well known. As a PDE5 inhibitor, it is likely to be localized in the cytoplasm where the PDE5 enzyme is found .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of nortadalafil involves the demethylation of tadalafil. The process typically includes the following steps:

Starting Material: Tadalafil is used as the starting material.

Demethylation: The demethylation reaction is carried out using reagents such as boron tribromide (BBr3) or other demethylating agents under controlled conditions.

Purification: The product is purified using techniques like recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of tadalafil are subjected to demethylation using industrial-grade reagents.

Optimization: Reaction conditions are optimized for maximum yield and purity.

Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Nortadalafil durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, um reduzierte Derivate zu ergeben.

Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid (H2O2) oder Kaliumpermanganat (KMnO4) werden verwendet.

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden eingesetzt.

Substitution: Verschiedene Nucleophile und Elektrophile werden abhängig von der gewünschten Substitution verwendet.

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Referenzstandard in der analytischen Chemie für die Untersuchung von PDE5-Inhibitoren verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege und Enzyminhibition.

Medizin: Erforscht für potenzielle therapeutische Anwendungen über ED und PAH hinaus, wie z. B. bei Herz-Kreislauf-Erkrankungen.

Industrie: Wird bei der Entwicklung neuer pharmazeutischer Formulierungen und Arzneimittelverabreichungssysteme eingesetzt

Wirkmechanismus

This compound übt seine Wirkung aus, indem es das Enzym Phosphodiesterase Typ 5 (PDE5) hemmt. Diese Hemmung führt zu einem Anstieg der zyklischen Guanosinmonophosphat (cGMP)-Spiegel, was zu einer Entspannung der glatten Muskelzellen und einer erhöhten Durchblutung führt. Die primären molekularen Ziele sind die PDE5-Enzyme, die im Corpus cavernosum des Penis und in der pulmonalen Gefäßstruktur gefunden werden .

Vergleich Mit ähnlichen Verbindungen

Nortadalafil wird mit anderen PDE5-Inhibitoren wie Sildenafil und Vardenafil verglichen:

Sildenafil: Bekannt als Viagra, hat es eine kürzere Wirkdauer im Vergleich zu this compound.

Vardenafil: Ähnlich wie Sildenafil, jedoch mit einer etwas längeren Wirkdauer.

Tadalafil: Die Muttersubstanz von this compound, bekannt für ihre lange Wirkdauer (bis zu 36 Stunden) und unter dem Markennamen Cialis verwendet .

Die einzigartigen strukturellen Eigenschaften und die Pharmakokinetik von this compound machen es zu einer wertvollen Verbindung für Forschung und potenzielle therapeutische Anwendungen.

Eigenschaften

IUPAC Name |

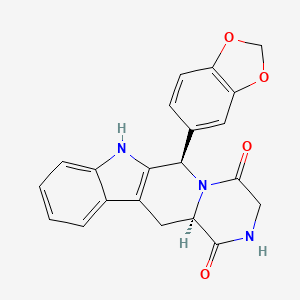

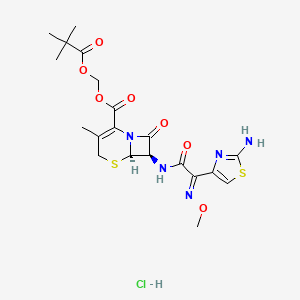

(2R,8R)-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O4/c25-18-9-22-21(26)15-8-13-12-3-1-2-4-14(12)23-19(13)20(24(15)18)11-5-6-16-17(7-11)28-10-27-16/h1-7,15,20,23H,8-10H2,(H,22,26)/t15-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHDLVMPUSXRZOS-FOIQADDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(=O)NCC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C(=O)NCC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431339 | |

| Record name | Nortadalafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

629652-62-6, 171596-36-4 | |

| Record name | rel-(6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629652-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nortadalafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171596364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nortadalafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORTADALAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W59DMB3LD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does nortadalafil interact with its target, and what are the downstream effects?

A: Like tadalafil, this compound is thought to be a phosphodiesterase-type 5 (PDE5) inhibitor. [] While specific studies on this compound's mechanism of action are limited, research suggests that it likely shares a similar mechanism with tadalafil. PDE5 inhibitors block the degradation of cyclic guanosine monophosphate (cGMP), leading to increased cGMP levels in the corpus cavernosum and subsequently promoting smooth muscle relaxation and increased blood flow. []

Q2: What is the structural characterization of this compound?

A: this compound is a tadalafil analog lacking the N-methyl group present in tadalafil. While specific spectroscopic data might vary across studies, techniques like mass spectrometry and NMR spectroscopy are commonly employed for its structural elucidation. [, , ] For instance, researchers have successfully isolated and characterized a novel tadalafil analogue, N-cyclopentyl this compound, from a health supplement. []

Q3: Have any novel tadalafil analogues related to this compound been discovered?

A: Yes, recent research has uncovered new tadalafil analogues structurally similar to this compound. For example, "bisprethis compound" has been identified in health products, featuring a unique structure where the N-methyl group of tadalafil is replaced by a tadalafil precursor moiety. [] Another newly identified analogue is N-cyclohexyl this compound, found as an adulterant in a dietary supplement. [] These findings highlight the ongoing emergence of new tadalafil-related compounds in the market.

Q4: Are there analytical methods available to detect this compound and its analogues in various products?

A: Yes, researchers have developed sensitive and specific analytical methods for the detection and quantification of this compound and its analogues. One approach utilizes liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-Q-TOF-MS) for the identification of phosphodiesterase type 5 (PDE-5) inhibitors, including this compound, in complex matrices like Chinese tonic liquors. [] Another study describes the development of a skeleton-specific antibody and gold nanoparticle-based immunochromatographic sensor (AuNPs-ICS) for the simultaneous detection of various tadalafil adulterants, including this compound, in health food products. []

Q5: Has the concept of molecular softness been explored in the context of developing analytical methods for this compound?

A: Yes, computational chemistry, particularly the concept of molecular softness based on frontier molecular orbital (FMO) theory, has been investigated to enhance the performance of antibodies used in this compound detection. Research suggests that haptens with increased softness while maintaining the appropriate three-dimensional (3D) structure can lead to improved antibody performance in immunoassays. [] This approach aims to develop more sensitive and specific methods for detecting this compound and related compounds in various matrices.

Q6: What is known about the safety and regulatory aspects of this compound?

A: Given its presence in products marketed without official approval, the safety profile of this compound raises concerns. [, , ] One documented case involves the recall of "Arize Herbal capsules" due to the undeclared presence of this compound, highlighting potential health risks associated with its unapproved use. [] The lack of comprehensive toxicological data necessitates further research to understand the potential adverse effects of this compound fully.

Q7: What are the potential implications of finding this compound in dietary supplements?

A: The discovery of this compound and its analogues in dietary supplements poses significant concerns. Firstly, their presence in products marketed for enhancing sexual performance raises safety issues due to their potential pharmacological effects, especially for individuals with pre-existing health conditions or those taking nitrates. Secondly, the deliberate adulteration of these products with unapproved pharmaceutical ingredients undermines consumer trust and highlights the need for stricter regulatory oversight to protect public health. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B1662843.png)